molecular formula C17H16ClNO3 B2544346 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate CAS No. 1241970-56-8

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate

Cat. No.: B2544346
CAS No.: 1241970-56-8
M. Wt: 317.77
InChI Key: RLWRBXLGZNMVQU-UHFFFAOYSA-N
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Description

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate is a synthetic organic compound featuring a benzoate ester core modified with a 4-chlorophenyl group and an N-(2-methylbenzyl)glycolamide substituent.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-4-2-3-5-14(12)10-19-16(20)11-22-17(21)13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRBXLGZNMVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 2-((2-methylbenzyl)amino)-2-oxoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Chlorobenzoic acid} + \text{2-((2-Methylbenzyl)amino)-2-oxoethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where the 4-chlorobenzoate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Benzoate Core Amino/Oxoethyl Modifications Key Properties (Melting Point, Yield, etc.) Reference
Target Compound 4-Chlorophenyl 2-Methylbenzylamino Not explicitly reported N/A
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) 4-Hydroxyphenyl 4-Methoxyphenethylamino m.p. 93–95°C, Rf 0.53
2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate 4-Methylphenyl None (simple phenacyl ester) Synthesized for crystallography studies
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 4-Methoxyphenyl 2,4-Dichlorophenyl Structural analysis via X-ray diffraction
[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-chlorobenzoate 4-Chlorophenyl Cyclopentylcarbamoylamino Part of a combinatorial library
2-(4-Bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate 4-Chlorobenzoylamino 4-Bromophenyl + branched alkyl chain Molecular weight: 452.726 g/mol

Key Observations

Electronic Effects: The 4-chlorophenyl group in the target compound enhances electron-withdrawing character compared to analogs like Ph2 (4-hydroxyphenyl) or the 4-methoxy variant in . This likely increases stability toward hydrolysis but may reduce solubility in polar solvents. The 2-methylbenzylamino group introduces steric bulk and lipophilicity, distinguishing it from simpler phenacyl esters (e.g., ).

Synthetic Yields and Purity: Analogous compounds, such as N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]pyrazole derivatives, achieve yields up to 77.6% after recrystallization . The target compound’s synthesis would likely require similar optimization for purity.

Biological and Material Relevance :

  • Compounds with 4-chlorobenzoate moieties (e.g., ) are often explored for antimicrobial or enzyme-inhibitory properties due to the chloro group’s bioactivity.
  • Derivatives with methoxy or hydroxy substituents (e.g., ) exhibit varied melting points and polarities, suggesting tunability for drug delivery or crystallization purposes.

Research Findings and Implications

Physicochemical Properties

  • Melting Points : Hydroxyl-substituted analogs (e.g., Ph2, Ph3 in ) show lower melting points (93–124°C) compared to dichlorophenyl derivatives (e.g., ), likely due to reduced intermolecular hydrogen bonding in the latter.
  • Chromatographic Behavior : Rf values (e.g., 0.53–0.61 in ) correlate with substituent polarity, suggesting that the target compound’s 4-chloro and methylbenzyl groups would result in moderate polarity (Rf ~0.5–0.6).

Structural Insights from Crystallography

  • Phenacyl benzoates (e.g., ) adopt planar configurations stabilized by π-π stacking and halogen interactions. The target compound’s 2-methylbenzyl group may introduce torsional strain, affecting crystal packing.

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